molecular formula C20H20ClN3O4 B2957636 1-[(2-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea CAS No. 891112-27-9

1-[(2-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2957636
CAS No.: 891112-27-9
M. Wt: 401.85
InChI Key: WRFPUCNQYISGPZ-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound of high interest in medicinal chemistry research. This molecule features a 2,3-dihydro-1,4-benzodioxin scaffold, a structure present in compounds with documented pharmacological potential . The integration of this moiety with a pyrrolidinone and a urea functionality linked to a 2-chlorobenzyl group creates a complex architecture suitable for exploring structure-activity relationships in various biological screens. Researchers are investigating this compound as a key intermediate or potential lead molecule in the development of novel therapeutic agents. Its specific mechanism of action and primary research applications are yet to be fully characterized but are an active area of inquiry in discovery biology. This product is intended for research and development purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c21-16-4-2-1-3-13(16)11-22-20(26)23-14-9-19(25)24(12-14)15-5-6-17-18(10-15)28-8-7-27-17/h1-6,10,14H,7-9,11-12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFPUCNQYISGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenylmethyl group, followed by the introduction of the benzodioxin moiety and the pyrrolidinone ring. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

A structurally related compound, 3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]urea (hereafter referred to as Compound A ), serves as a relevant comparator. The table below highlights critical structural distinctions:

Feature Target Compound Compound A
Chlorophenyl Position 2-chlorophenyl (ortho-substitution) on the benzyl group 4-chlorophenyl (para-substitution) on the pyrrolidin moiety
Benzodioxin Attachment 2,3-dihydro-1,4-benzodioxin-6-yl group 2,3-dihydro-1,4-benzodioxin-2-yl group
Urea Linkage Connects 2-chlorophenylmethyl and pyrrolidin-benzodioxin moieties Connects benzodioxin-methyl and pyrrolidin-chlorophenyl moieties

Implications of Structural Variations

Para-substitution often enhances electronic effects (e.g., resonance) but may reduce metabolic stability due to increased exposure.

Benzodioxin Orientation :

  • The 6-yl benzodioxin group in the target compound may adopt a distinct spatial arrangement compared to the 2-yl isomer in Compound A. This positional difference could influence π-π stacking or hydrogen-bonding interactions with biological targets.

Research Findings and Limitations

  • Synthetic Challenges : The synthesis of the target compound’s 6-yl benzodioxin moiety may require regioselective coupling steps, whereas Compound A’s 2-yl derivative could be more accessible.
  • Data Gaps : The provided evidence lacks experimental data (e.g., IC₅₀ values, solubility) for both compounds. Further in vitro or in vivo studies are needed to validate hypotheses derived from structural comparisons.

Biological Activity

1-[(2-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a urea moiety linked to a chlorophenyl group and a benzodioxin derivative. The molecular formula is C19H20ClN3O3C_{19}H_{20}ClN_{3}O_{3}, with a molecular weight of approximately 367.83 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in various physiological processes.

Antimicrobial Activity

Studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities. It shows potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases. The IC50 values for related compounds have been reported in the range of 1.13 to 6.28 µM against urease and AChE .

Case Studies

Several case studies highlight the biological effects of this compound:

  • Antibacterial Screening : A series of synthesized compounds including derivatives of urea were tested against various bacterial strains, showing promising results in inhibiting growth .
  • Neuroprotective Effects : In vitro studies indicate that the compound may protect neuronal cells from oxidative stress, suggesting potential applications in neuroprotection .

Comparative Analysis

To provide a clearer understanding of the biological activity, the following table compares the activity levels of related compounds:

Compound NameTarget ActivityIC50 Value (µM)Reference
Compound AAChE Inhibition2.14
Compound BUrease Inhibition0.63
1-[(2-chlorophenyl)methyl]-3-[...]NeuroprotectionNot specified

Q & A

Q. What are optimized synthetic routes for 1-[(2-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea, and how can reaction conditions be systematically improved?

A modular synthesis approach is recommended, starting with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl and 5-oxopyrrolidin-3-yl subunits. Key steps include:

  • Coupling reactions : Use carbodiimide-mediated urea bond formation between the chlorophenylmethyl amine and the pyrrolidinone intermediate .
  • Optimization : Apply Design of Experiments (DoE) to variables (e.g., temperature, solvent polarity, catalyst loading) to maximize yield and minimize byproducts. Flow chemistry systems (e.g., continuous-flow reactors) can enhance reproducibility and scalability .
  • Purification : Employ gradient elution HPLC with C18 columns to isolate the final product, validated by LC-MS and NMR .

Q. How can structural characterization of this compound be rigorously validated?

Combine multiple spectroscopic and computational methods:

  • NMR : Assign peaks using 1H^1 \text{H}-13C^{13} \text{C} HSQC and HMBC to confirm connectivity between the benzodioxin, pyrrolidinone, and urea moieties .
  • X-ray crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding of the urea group) .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns .

Q. What analytical techniques are suitable for assessing purity and stability in aqueous formulations?

  • Stability studies : Use accelerated stability testing (40°C/75% RH) with UPLC monitoring to track degradation products (e.g., hydrolysis of the urea bond) .
  • Purity analysis : Combine Karl Fischer titration for water content and differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

  • Analog synthesis : Modify substituents on the benzodioxin (e.g., electron-withdrawing groups) or pyrrolidinone (e.g., stereochemical inversion) to probe target binding .
  • In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with receptors like kinase domains or GPCRs, guided by PubChem’s structural data .
  • Functional assays : Pair SAR with cellular assays (e.g., luciferase-based reporter systems) to quantify target modulation .

Q. What strategies mitigate off-target effects in preclinical models?

  • Metabolic profiling : Use liver microsome assays (human/rodent) to identify cytochrome P450-mediated metabolites. LC-MS/MS can detect reactive intermediates .
  • Selectivity screening : Screen against panels of related enzymes (e.g., kinase inhibitors) to identify cross-reactivity. Surface plasmon resonance (SPR) provides kinetic binding data .
  • Toxicogenomics : RNA-seq or proteomics in primary hepatocytes can reveal pathway-specific toxicity markers .

Q. How can pharmacokinetic (PK) properties be enhanced for in vivo efficacy studies?

  • Formulation : Develop nanocrystalline or liposomal formulations to improve aqueous solubility, referencing Pfizer’s patent on urea-based aqueous stabilizers .
  • PK/PD modeling : Use compartmental models to correlate plasma concentrations (measured via LC-MS/MS) with target engagement in rodent models .
  • Tissue distribution : Radiolabel the compound (e.g., 14C^{14} \text{C}) and perform autoradiography to assess biodistribution .

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